molecular formula C12H14ClNO2 B1493188 3-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one CAS No. 2092697-25-9

3-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one

Cat. No.: B1493188
CAS No.: 2092697-25-9
M. Wt: 239.7 g/mol
InChI Key: LZQKAFKALITCGZ-UHFFFAOYSA-N
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Description

3-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound features a chloro group, a hydroxymethyl group, and an indoline moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials such as indole or its derivatives. One common approach is the reaction of indole with chloroacetic acid under acidic conditions to introduce the chloro group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

  • Coupling Reactions: Suzuki-Miyaura coupling is a popular method for forming carbon-carbon bonds using boronic acids and palladium catalysts.

Major Products Formed:

  • Oxidation typically yields carboxylic acids or ketones.

  • Reduction can produce alcohols or amines.

  • Substitution reactions may result in the formation of ethers or esters.

  • Coupling reactions often produce biaryl compounds or other complex structures.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. It is used in the development of new pharmaceuticals, agrochemicals, and materials.

Biology: Indole derivatives are known to interact with various biological targets, including enzymes and receptors. This compound may be used in the study of biological processes and the development of therapeutic agents.

Medicine: Indole derivatives have shown potential in the treatment of various diseases, such as cancer and neurological disorders. Research is ongoing to explore the therapeutic applications of this compound.

Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

  • 3-Chloro-5-(hydroxymethyl)benzonitrile

  • 1-(5-(Hydroxymethyl)indolin-1-yl)propan-1-one

  • 3-Chloro-1-(indolin-1-yl)propan-1-one

Uniqueness: 3-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its indoline core and chloro group make it particularly versatile compared to similar compounds.

Properties

IUPAC Name

3-chloro-1-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-5-3-12(16)14-6-4-10-7-9(8-15)1-2-11(10)14/h1-2,7,15H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQKAFKALITCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)CO)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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